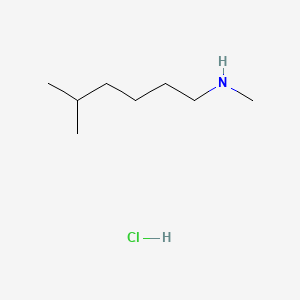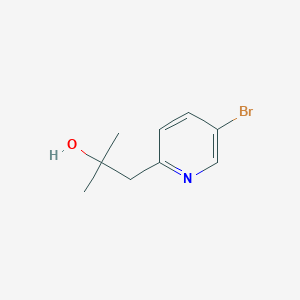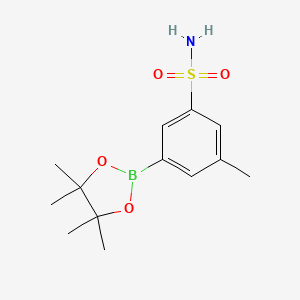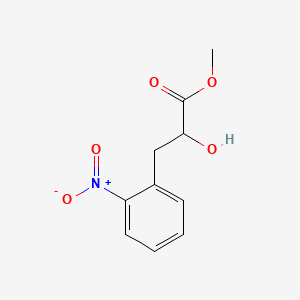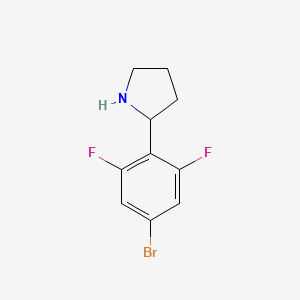
1-Ethenyl-3-methoxy-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethenyl-3-methoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methoxy-2-methylphenol with an appropriate alkylating agent, followed by dehydrogenation to introduce the ethenyl group. The reaction conditions typically involve the use of a strong base, such as potassium tert-butoxide, and a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes. For example, the compound can be produced via the catalytic dehydrogenation of 3-methoxy-2-methylpropylbenzene using a palladium-based catalyst under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenyl-3-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: 3-methoxy-2-methylbenzaldehyde or 3-methoxy-2-methylbenzoic acid.
Reduction: 1-ethyl-3-methoxy-2-methylbenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Ethenyl-3-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and resins due to its reactive ethenyl group.
Mécanisme D'action
The mechanism of action of 1-ethenyl-3-methoxy-2-methylbenzene involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, forming long-chain polymers. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The methyl group can affect the compound’s solubility and overall chemical behavior.
Comparaison Avec Des Composés Similaires
1-Ethenyl-3-methoxy-2-methylbenzene can be compared with other similar compounds, such as:
1-Ethenyl-4-methoxy-2-methylbenzene: Similar structure but with the methoxy group in a different position, leading to different reactivity and applications.
1-Ethenyl-3-methylbenzene: Lacks the methoxy group, resulting in different chemical properties and uses.
1-Methoxy-2-methylbenzene: Lacks the ethenyl group, affecting its potential for polymerization and other reactions.
Propriétés
Formule moléculaire |
C10H12O |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
1-ethenyl-3-methoxy-2-methylbenzene |
InChI |
InChI=1S/C10H12O/c1-4-9-6-5-7-10(11-3)8(9)2/h4-7H,1H2,2-3H3 |
Clé InChI |
VTBXHXXJRFSRKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1OC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Bi(cyclohexan)]-1-amine](/img/structure/B13591230.png)
![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)
![(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)


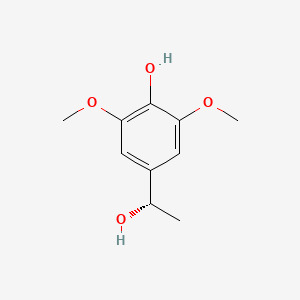
![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)

